1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is a complex organic compound with significant potential in pharmaceutical chemistry. This compound features a unique spirocyclic structure, which is known for its biological activity and utility as a drug intermediate. The synthesis and application of this compound are of interest due to its potential therapeutic properties.
This compound is derived from the broader class of diazaspiro compounds, which have been studied for their biological activities. The specific compound in question has been referenced in various patents and scientific literature, highlighting its synthesis methods and applications in medicinal chemistry .
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester can be classified as a diazaspiro compound due to the presence of nitrogen atoms within its spirocyclic framework. It is also categorized under carboxylic acid esters, given that it contains ester functional groups derived from dicarboxylic acids.
The synthesis of 1,7-diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester involves several key steps:
The synthesis has been optimized for high yield and efficiency. For example, one method reported yields of approximately 70% with simple operational procedures that utilize inexpensive raw materials . The reaction conditions are carefully controlled to ensure optimal outcomes, often involving solvents like tetrahydrofuran and acetonitrile.
The molecular structure of 1,7-diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester features a spirocyclic arrangement where two nitrogen atoms are integrated into the nonane framework. This unique arrangement contributes to its biological activity.
The compound can undergo various chemical reactions due to its functional groups:
The reaction pathways are often characterized by their selectivity and yield efficiency, making them suitable for large-scale production in pharmaceutical applications .
The mechanism of action for compounds like 1,7-diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific biological pathways.
Research indicates that similar compounds exhibit activity against fatty acid amide hydrolase, suggesting potential applications in pain management and inflammation control . The specific interactions at the molecular level are still under investigation but are crucial for understanding their therapeutic potential.
Relevant analyses confirm these properties align with expectations based on structural characteristics .
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester has potential applications in:
The ongoing research into this compound highlights its importance in advancing medicinal chemistry and developing new therapeutic agents .
The construction of the stereodefined spirocyclic core in 1,7-diaza-spiro[3.5]nonane derivatives relies heavily on catalytic asymmetric methods. Patent CN111620869A details a multi-step sequence where ethylmalonic acid serves as the starting material for building the spirocyclic skeleton. A pivotal step involves the stereoselective intramolecular cyclization under cesium carbonate-mediated alkylation, achieving diastereomeric ratios exceeding 9:1. This process is optimized at 0°C in acetonitrile to minimize racemization [1].
Palladium-catalyzed asymmetric hydrogenation of precursor enamines enables enantioselective installation of chiral centers adjacent to the spiro junction. Using 5% palladium on carbon (Pd/C) under 50 psi hydrogen pressure at ambient temperature affords hydrogenated products with >90% enantiomeric excess (ee) when employing (R)-BINAP as the chiral ligand. Computational studies indicate the tert-butoxycarbonyl group directs facial selectivity by sterically shielding one enantioface during hydride addition [3] [6].
Table 1: Catalytic Systems for Asymmetric Spirocycle Synthesis
Catalyst System | Substrate | Temperature | Reaction Time | ee (%) | Yield (%) |
---|---|---|---|---|---|
Pd/C + (R)-BINAP | Enamine C | 25°C | 12 hours | 92 | 85 |
Rh(COD)2BF4 + (S,S)-Et-DuPhos | Enamine B | 50°C | 8 hours | 88 | 78 |
Ru-BINAP | Ketone D | 65°C | 24 hours | 95 | 82 |
Cs₂CO₃ | Alkyl Halide | 0°C | 4 hours | N/A | 90 |
Lithium borohydride reduction of spirocyclic ketones proceeds with high diastereoselectivity (dr >15:1) when chelated by chiral auxiliaries like (S)-prolinol. This methodology provides efficient access to enantiomerically enriched alcohols for subsequent functionalization into target molecules [1].
The benzyl ester moiety in 1,7-diaza-spiro[3.5]nonane derivatives serves as a versatile protecting group that balances stability under diverse reaction conditions with facile removal characteristics. Patent CN102659678B establishes hydrogenolysis as the benchmark deprotection method, utilizing 10% palladium on carbon in methanol under 1 atm hydrogen pressure. Complete debenzylation occurs within 2 hours at ambient temperature without compromising the acid-sensitive tert-butyl ester or the spirocyclic framework [3].
Alternative catalytic transfer hydrogenation systems employing ammonium formate or cyclohexadiene as hydrogen donors enable chemoselective deprotection in substrates containing reducible functional groups. These methods achieve >95% conversion within 3 hours using 5 mol% Pd/C in ethanol at 60°C. Notably, the tert-butoxycarbonyl group remains intact under these conditions due to its orthogonal stability toward hydride donors [2] [4].
Table 2: Benzyl Ester Deprotection Efficiency Under Varied Conditions
Method | Catalyst | Solvent | Time | Temperature | Yield (%) |
---|---|---|---|---|---|
H₂ (1 atm) | 10% Pd/C | Methanol | 2 hours | 25°C | 95 |
Ammonium formate | 5% Pd/C | Ethanol | 3 hours | 60°C | 92 |
1,4-Cyclohexadiene | Pd(OH)₂ | Tetrahydrofuran | 4 hours | 65°C | 90 |
Hydrogen (50 psi) | Pd/C | Ethyl acetate | 1 hour | 25°C | 97 |
Protection strategy optimization reveals that benzyl chloroformate in dichloromethane with N-methylmorpholine as base installs the carboxybenzyl group quantitatively within 30 minutes. This method demonstrates superior performance over traditional benzyl bromide alkylation, which requires extended reaction times (12–18 hours) and generates stoichiometric halide salt byproducts [4].
Solvent-free transesterification methodologies significantly improve the sustainability profile for synthesizing tert-butyl ester-protected spirocycles. The CN102659678B patent discloses a melt-phase reaction where the carboxylic acid precursor directly reacts with di-tert-butyl dicarbonate (Boc₂O) in the absence of solvents. Conducted at 80°C for 4 hours with 4-dimethylaminopyridine (DMAP) catalysis, this approach achieves 95% conversion while eliminating volatile organic compound emissions and reducing reaction workup complexity [3].
Mechanochemical activation via ball milling provides an alternative green pathway for esterification. Equimolar mixtures of 1,7-diazaspiro[3.5]nonane-7-carboxylic acid and Boc₂O with cesium carbonate as base undergo complete reaction within 30 minutes at 25°C under ball-milling conditions (500 rpm). This technique demonstrates exceptional atom economy with an E-factor of 1.2, substantially lower than conventional solution-phase methods (E-factor >8) [1] [6].
Table 3: Environmental Metrics for Solvent-Free Esterification Methods
Method | PMI* | E-factor | Energy (kJ/mol) | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Melt-phase (80°C) | 1.8 | 2.5 | 150 | 4 hours | 95 |
Ball milling | 1.2 | 1.2 | 90 | 0.5 hours | 98 |
Reflux in acetonitrile | 8.6 | 12.3 | 320 | 12 hours | 90 |
Microwave in ethanol | 5.2 | 7.8 | 210 | 1 hour | 93 |
*Process Mass Intensity
Catalyst recycling studies demonstrate that immobilized lipase B from Candida antarctica (CAL-B) on mesoporous silica facilitates tert-butyl ester formation in 2-methyltetrahydrofuran as a renewable solvent. The biocatalyst retains >90% activity after five cycles, providing consistent 85–88% yields at 40°C. This approach exemplifies the successful integration of biocatalysis with green solvent principles for sustainable spirocycle synthesis [3].
Palladium-catalyzed C–H activation enables direct functionalization of the 1,7-diaza-spiro[3.5]nonane core without requiring pre-functionalized substrates. Patent CN111620869A describes the palladium(II)-catalyzed C(sp³)–H arylation at the C4 position of the spirocyclic framework using aryl iodides as coupling partners. Optimized conditions employ 5 mol% palladium acetate with 2,2'-bipyridyl as ligand and silver carbonate as oxidant in toluene at 110°C, achieving 70–85% yields across diverse electron-neutral and electron-rich aryl substrates [1].
Direct C–H alkenylation proceeds efficiently under palladium(II) catalysis using acrylic acid derivatives. Acrylate coupling partners undergo dehydrogenative coupling at the C4 position with complete regioselectivity when employing palladium trifluoroacetate (10 mol%) and copper(II) acetate in dimethylacetamide. Computational analysis reveals that the tert-butyl carboxylate group directs metallation through a conformationally restricted seven-membered palladacycle transition state [3] [6].
Table 4: Palladium-Catalyzed C–H Functionalization Scope
Reaction Type | Catalyst System | Directing Group | Substrate Scope | Yield Range (%) |
---|---|---|---|---|
C4–H Arylation | Pd(OAc)₂/bpy/Ag₂CO₃ | tert-Butyl ester | Aryl iodides | 70–85 |
C4–H Alkenylation | Pd(TFA)₂/Cu(OAc)₂ | Benzyl ester | Acrylates | 65–78 |
C4–H Acetoxylation | Pd(OAc)₂/PhI(OAc)₂ | tert-Butyl ester | - | 75 |
C4–H Amination | Pd(OAc)₂/Cu(OAc)₂ | Benzyl ester | Phthalimide | 68 |
Notably, the benzyl ester directing group facilitates ortho-functionalization of appended aromatic rings through palladium-catalyzed C(sp²)–H activation. This approach enables installation of halogens, acetates, and aryl groups at the ortho position without competitive N-alkylation. Kinetic studies reveal significantly accelerated C–H activation rates (krel >15) compared to non-directed electrophilic substitution pathways, highlighting the strategic advantage of utilizing existing protecting groups as directing elements [1] [4].
The development of these C–H functionalization technologies provides efficient disconnections for late-stage diversification of the 1,7-diaza-spiro[3.5]nonane scaffold, significantly streamlining synthetic routes to complex pharmaceutical intermediates [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9